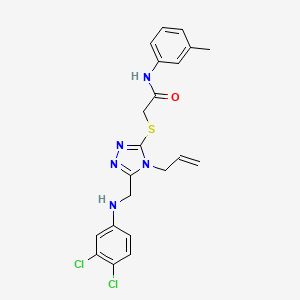![molecular formula C21H22N4O3 B14948784 2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide CAS No. 361465-02-3](/img/structure/B14948784.png)
2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The quinazoline moiety can be introduced through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.
Disruption of Cellular Processes: The compound could interfere with cellular processes like DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spiro-linked systems, such as spiro[indole-3,2’-pyrrolidine] and spiro[indole-3,2’-piperidine] derivatives . These compounds share structural similarities with 2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets 2-(2,4’-dioxo-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide apart is its unique combination of an indole and a quinazoline moiety, linked through a spiro junction.
Eigenschaften
CAS-Nummer |
361465-02-3 |
|---|---|
Molekularformel |
C21H22N4O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-(2',4-dioxospiro[1,3-dihydroquinazoline-2,3'-indole]-1'-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-24(4-2)18(26)13-25-17-12-8-6-10-15(17)21(20(25)28)22-16-11-7-5-9-14(16)19(27)23-21/h5-12,22H,3-4,13H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
JYINQPZBMPVSQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)
